Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is a complex organic compound with the molecular formula and a molecular weight of 380.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate belongs to the class of pyran derivatives, which are cyclic compounds containing a six-membered ring with one oxygen atom. The presence of morpholine and piperidine moieties indicates potential pharmacological activities, making it a candidate for further investigation in drug development .
The synthesis of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate typically involves multiple steps, including the formation of the pyran ring and subsequent functionalization to introduce the morpholine and piperidine groups.
Technical Details:
The molecular structure of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate features:
The compound's structural details can be represented using various chemical notation systems:
CC(=O)N1CCC(CC1)C(=O)C2=CC(=C(C(=C2)O)C(=O)N(C(C)C)C(=O)C(C)(C)C)
This notation encodes the connectivity of atoms and functional groups within the molecule .
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate can undergo various chemical reactions typical for compounds containing ester, ketone, and amine functionalities.
Technical Details:
The mechanism of action for methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is not fully elucidated but is believed to involve interactions with specific biological targets.
Process:
While specific physical properties such as density and boiling point are not extensively documented, the compound is expected to be a solid at room temperature based on its molecular structure.
Key chemical properties include:
Relevant data includes:
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-y]methyl}piperidin -4 -yl)acetate has potential applications in scientific research, particularly in medicinal chemistry.
Scientific Uses:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5